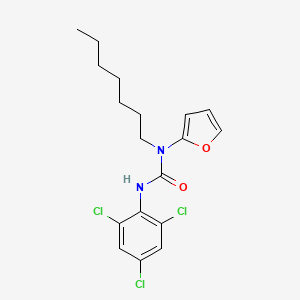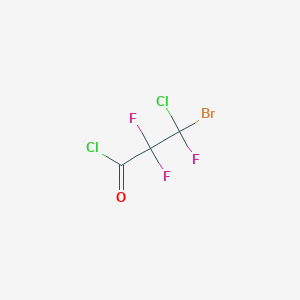
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride is an organohalide compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a propanoyl chloride backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride typically involves the halogenation of a suitable precursor. One common method is the reaction of 3,3,3-trifluoropropanoyl chloride with bromine and chlorine under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane, with the addition of a catalyst like iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.
Reduction Reactions: The compound can be reduced to form 3-bromo-3-chloro-2,2,3-trifluoropropanol.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in aprotic solvents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of 3-bromo-3-chloro-2,2,3-trifluoropropanol.
Oxidation: Formation of carboxylic acids or other oxidized products.
Scientific Research Applications
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride involves its reactivity with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-3-chloro-2,2,3-trifluoropropanol
- 3,3,3-Trifluoropropanoyl chloride
- 2-Bromo-3,3,3-trifluoropropene
Uniqueness
3-Bromo-3-chloro-2,2,3-trifluoropropanoyl chloride is unique due to the combination of bromine, chlorine, and fluorine atoms in its structure, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
88639-61-6 |
|---|---|
Molecular Formula |
C3BrCl2F3O |
Molecular Weight |
259.83 g/mol |
IUPAC Name |
3-bromo-3-chloro-2,2,3-trifluoropropanoyl chloride |
InChI |
InChI=1S/C3BrCl2F3O/c4-3(6,9)2(7,8)1(5)10 |
InChI Key |
CSNGHTILNMJZNL-UHFFFAOYSA-N |
Canonical SMILES |
C(=O)(C(C(F)(Cl)Br)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
![3,5-dinitrobenzoic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14398958.png)
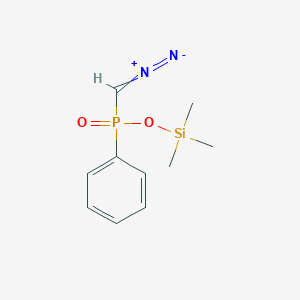


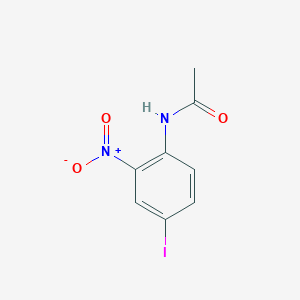
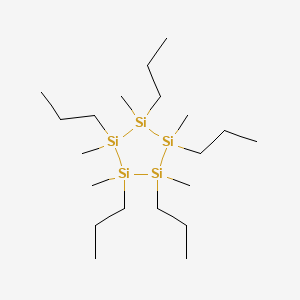
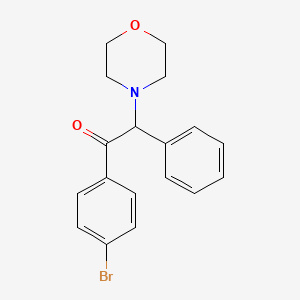
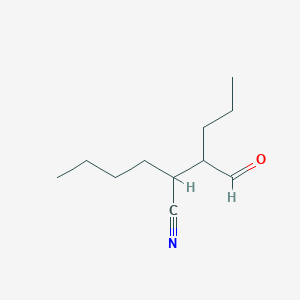
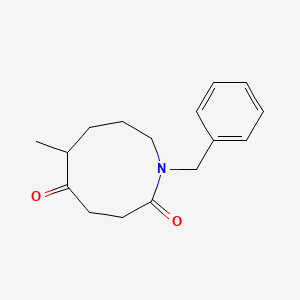
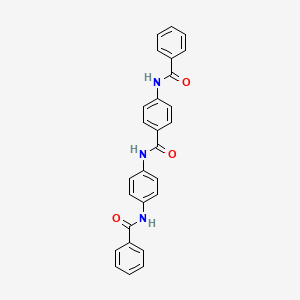
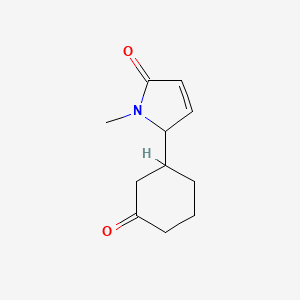
![4-(3-Hydroxydec-1-yn-1-yl)hexahydro-2H-cyclopenta[b]furan-2,5-diol](/img/structure/B14399038.png)
